molecular formula C15H20BrN3O4S B289090 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine

4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine

Cat. No. B289090
M. Wt: 418.3 g/mol
InChI Key: BSXLLBYWDRXMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine, also known as BZM, is a chemical compound that has gained significant attention in the field of scientific research. This chemical compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine in lab experiments is its specificity. 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has been shown to have a high degree of selectivity for certain enzymes and pathways, making it a useful tool for studying specific biological processes. However, one of the limitations of using 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine in lab experiments is its potential toxicity. Studies have shown that 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine. One potential area of study is the development of 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanisms underlying 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine's neuroprotective effects, which could lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to fully understand the potential toxicity of 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine and to identify ways to mitigate any potential harmful effects.

Synthesis Methods

The synthesis of 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine involves the reaction between 3-bromobenzoyl chloride and morpholine in the presence of a base, followed by the addition of piperazine and a sulfonyl chloride. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, specifically against breast cancer cells. 4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C15H20BrN3O4S

Molecular Weight

418.3 g/mol

IUPAC Name

(3-bromophenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H20BrN3O4S/c16-14-3-1-2-13(12-14)15(20)17-4-6-18(7-5-17)24(21,22)19-8-10-23-11-9-19/h1-3,12H,4-11H2

InChI Key

BSXLLBYWDRXMGS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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